3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Overview
Description
3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a phenyl group substituted with two methyl groups, an isopropyl ester, and an amino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves the following steps:
Formation of the Phenyl Group: The phenyl group is synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with a halogenated precursor.
Esterification: The isopropyl ester is formed through an esterification reaction, where the carboxylic acid reacts with isopropanol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the phenyl group is oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogenated compounds and strong bases are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology
In biological research, it is used to study enzyme interactions and metabolic pathways due to its unique structure.
Medicine
Industry
In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets. The phenyl group allows for π-π interactions with aromatic residues in proteins, while the amino and ester groups facilitate hydrogen bonding and electrostatic interactions. These interactions modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dimethylphenyl)-2-aminopropanoic acid: Lacks the ester group, leading to different reactivity and applications.
3-(2,6-Dimethylphenyl)-2-hydroxypropanoic acid: Contains a hydroxyl group instead of an amino group, affecting its chemical properties.
Uniqueness
The presence of both the amino and ester groups in 3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid makes it unique, as it can participate in a wide range of chemical reactions and interactions, making it versatile for various applications.
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-10-7-6-8-11(2)12(10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGYCJMJZYLARL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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